molecular formula C19H23N3O4S B4446040 3-[(methylsulfonyl)amino]-N-[4-(4-morpholinyl)benzyl]benzamide

3-[(methylsulfonyl)amino]-N-[4-(4-morpholinyl)benzyl]benzamide

Cat. No. B4446040
M. Wt: 389.5 g/mol
InChI Key: VKBJJFSXAKMMSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(methylsulfonyl)amino]-N-[4-(4-morpholinyl)benzyl]benzamide, commonly known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase inhibitors (HDAC inhibitors). HDAC inhibitors are a class of compounds that have been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.

Mechanism of Action

MS-275 exerts its therapeutic effects by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that remove acetyl groups from histone proteins. This leads to a more condensed chromatin structure, which can result in the repression of gene expression. By inhibiting HDAC activity, MS-275 promotes the acetylation of histones, leading to a more open chromatin structure and the activation of gene expression.
Biochemical and Physiological Effects:
MS-275 has been shown to have a wide range of biochemical and physiological effects, including the induction of apoptosis, inhibition of angiogenesis (the formation of new blood vessels), and the suppression of inflammatory cytokines. MS-275 has also been shown to enhance the efficacy of other anticancer agents, such as cisplatin and doxorubicin.

Advantages and Limitations for Lab Experiments

One of the main advantages of MS-275 in lab experiments is its high specificity for HDAC inhibition, which makes it a useful tool for studying the effects of HDAC inhibition on gene expression and cellular processes. However, one limitation of MS-275 is its relatively low potency compared to other HDAC inhibitors, which can limit its effectiveness in certain applications.

Future Directions

There are several potential future directions for the study of MS-275 and other HDAC inhibitors. One area of research is the development of more potent and selective HDAC inhibitors that can be used for the treatment of cancer and other diseases. Another area of research is the identification of specific genes and pathways that are regulated by HDACs, which could lead to the development of more targeted therapies. Finally, the use of HDAC inhibitors in combination with other therapies, such as immunotherapy, is an area of active research that could lead to improved outcomes for patients with cancer and other diseases.

Scientific Research Applications

MS-275 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and sensitize cancer cells to other anticancer agents. MS-275 has also been studied for its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease, and inflammatory diseases, such as rheumatoid arthritis.

properties

IUPAC Name

3-(methanesulfonamido)-N-[(4-morpholin-4-ylphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-27(24,25)21-17-4-2-3-16(13-17)19(23)20-14-15-5-7-18(8-6-15)22-9-11-26-12-10-22/h2-8,13,21H,9-12,14H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKBJJFSXAKMMSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C(=O)NCC2=CC=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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